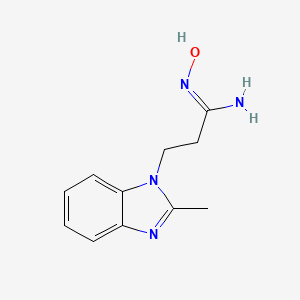
(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide” is a chemical compound with the molecular formula C11H14N4 . It is related to the class of compounds known as benzimidazoles .
Synthesis Analysis
While specific synthesis methods for “(1Z)-N’-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide” are not available in the search results, a related compound, Ethyl (benzimidazol-1-yl)acetate, was synthesized through hydrazinolysis with hydrazine hydrate to give (benzimidazol-1-yl)acetohydrazide . This was then reacted with various aromatic aldehydes to give the respective arylidene (1H-benzimidazol-1-yl)acetohydrazones .科学的研究の応用
Neuropeptide Y Y1 Receptor Antagonists
Benzimidazoles, including compounds structurally similar to "(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide," have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aimed at developing anti-obesity drugs by modifying the benzimidazole structure to improve affinity for the Y1 receptor, highlighting the compound's potential in addressing obesity through pharmacological inhibition of the NPY Y1 receptor (Zarrinmayeh et al., 1998).
DNA Binding and Cytotoxicity
Benzimidazole-based Schiff base copper(II) complexes, structurally related to the query compound, have been synthesized and demonstrated significant DNA binding capabilities and substantial in vitro cytotoxic effects against various human cancer cell lines. This research underscores the potential of benzimidazole derivatives as therapeutic agents in cancer treatment through their interaction with DNA and subsequent cytotoxic activity (Paul et al., 2015).
Antiviral Effects
Studies have explored the antiviral effects of substituted benzimidazoles, including their efficacy in vitro and in vivo against enteroviruses. These compounds, including those structurally akin to "(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide," offer insights into developing novel antiviral therapeutics that target specific viral replication mechanisms (Herrmann et al., 1981).
Antioxidant Properties
Research into benzimidazole derivatives has also identified their potential antioxidant properties, with certain compounds demonstrating significant inhibitory effects on lipid peroxidation in the rat liver. This suggests the role of benzimidazole derivatives in developing antioxidants to mitigate oxidative stress-related conditions (Kuş et al., 2004).
Anticancer Screening and SAR Studies
Benzimidazole derivatives have undergone multicentric synthesis, in vitro anticancer screening, and structure-activity relationship (SAR) studies. These efforts have identified compounds with promising cytotoxic activities against cancer cell lines, emphasizing the benzimidazole core's importance in anticancer drug development (Varshney et al., 2015).
Corrosion Inhibition
Beyond biomedical applications, benzimidazole derivatives have been studied for their corrosion inhibition capabilities, particularly in protecting iron surfaces in acidic solutions. This research avenue highlights the compound's potential industrial applications in material science and engineering (Khaled, 2003).
特性
IUPAC Name |
N'-hydroxy-3-(2-methylbenzimidazol-1-yl)propanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUPFXMXRMRPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

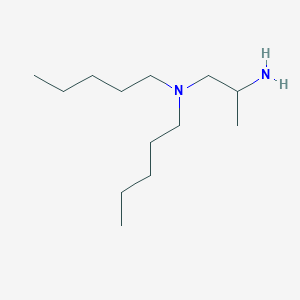
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)
![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)
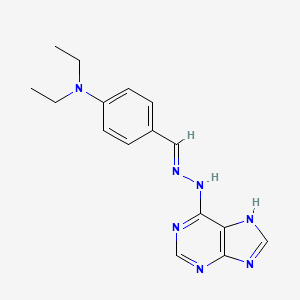
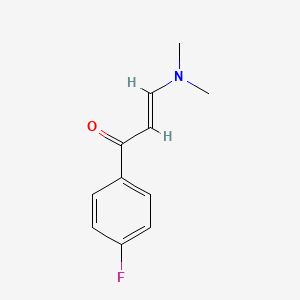
![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)
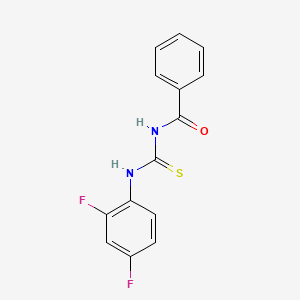
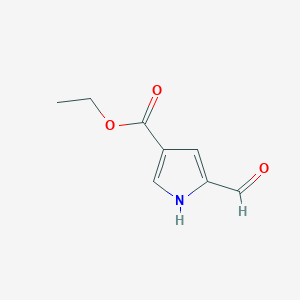
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
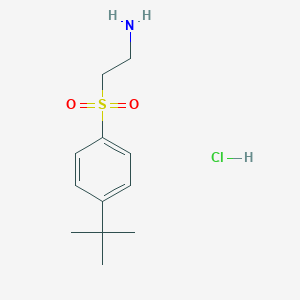
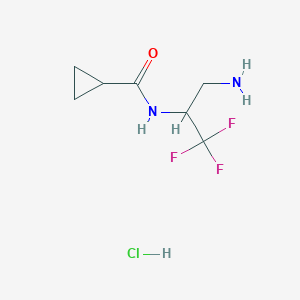
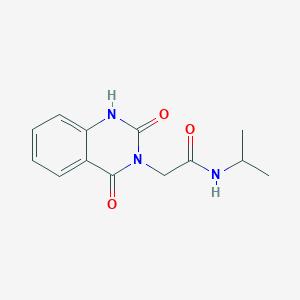
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)